N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a chemical compound with a unique structure that offers diverse applications in scientific research. This compound is known for its potential in various fields, making it an intriguing subject for further exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The propylsulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the triazole derivative with adamantane-1-carboxylic acid under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the propylsulfanyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
- N-{[4-cyclohexyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Uniqueness
This compound stands out due to its unique combination of the triazole ring and adamantane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4OS/c1-2-8-29-22-26-25-20(27(22)19-6-4-3-5-7-19)15-24-21(28)23-12-16-9-17(13-23)11-18(10-16)14-23/h16-19H,2-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTYWCIRJNLNLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2CCCCC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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